molecular formula C15H19N7O3 B2798160 (E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 929841-34-9

(E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

Cat. No. B2798160
CAS RN: 929841-34-9
M. Wt: 345.363
InChI Key: NXIAJBYCVIYENJ-SNAWJCMRSA-N
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Description

(E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C15H19N7O3 and its molecular weight is 345.363. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Cyclization Studies

The compound belongs to a class of compounds known for their reactivity and potential in creating diverse heterocyclic structures. Research by Lavergne et al. (1975) explored the cyclization reactions of related compounds, revealing the formation of bicyclic products with potential for further functionalization. This foundational work underscores the chemical versatility and potential for generating novel compounds with varied biological activities (Lavergne, Viallefont, & Daunis, 1975).

Synthesis and Characterization

The synthesis of closely related [1,2,4]triazino[3,2‐f]purines has been documented, highlighting methodologies for generating compounds that could serve as scaffolds for further drug development. Ueda et al. (1988) detailed a facile synthesis approach, which could be applicable to the synthesis of the compound , providing a pathway for the exploration of its applications in medicinal chemistry (Ueda, Adachi, Nagai, Sakakibara, & Murata, 1988).

Biological Activities

Research into the biological activities of structurally similar compounds has revealed a range of potential therapeutic applications. For example, Riyadh, Kheder, and Asiry (2013) explored the synthesis, anticancer, and antimicrobial activities of new heterocycles incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety, suggesting that derivatives of the compound could exhibit significant bioactivity. This points to the possibility of anticancer and antimicrobial applications for the compound and its derivatives (Riyadh, Kheder, & Asiry, 2013).

Antitumor and Vascular Relaxing Effects

Another avenue of research has been the exploration of antitumor activities and vascular relaxing effects of related compounds. Ueda et al. (1987) synthesized novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, examining their biological activities. Such studies suggest the potential for the compound to be investigated for similar biological effects, which could lead to the development of new therapeutic agents (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

properties

IUPAC Name

2-[7-[(E)-but-2-enyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3/c1-4-5-6-20-13(24)11-12(19(3)15(20)25)17-14-21(11)7-9(2)18-22(14)8-10(16)23/h4-5H,6-8H2,1-3H3,(H2,16,23)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIAJBYCVIYENJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-[(E)-but-2-enyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide

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